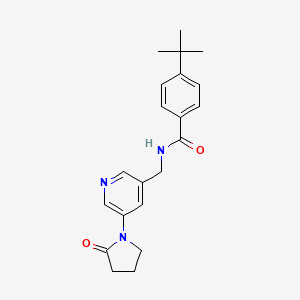

![molecular formula C10H13N3O2S B2747522 N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide CAS No. 26036-10-2](/img/structure/B2747522.png)

N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that hydroxy phenyl hydrazides, including derivatives similar to N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide, act as corrosion inhibitors. These compounds are synthesized and investigated for their effectiveness in protecting against corrosion of mild steel in acidic mediums, using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2021).

DNA Binding and Anti-cancer Activity

Certain derivatives of this compound have been synthesized and evaluated for their ability to bind with DNA and exhibit anti-cancer activities. These compounds show remarkable efficacy against certain microbes and cancer cells, indicating their potential in therapeutic applications (Farghaly et al., 2020).

Electrochemical Analysis

Modifications of electrodes with compounds similar to this compound have been explored for electrochemical analysis. Such modified electrodes display strong catalytic function for the oxidation of specific biomolecules, offering potential applications in bioanalytical chemistry (Beitollahi et al., 2008).

Inhibition of Carbonic Anhydrase Isozymes

These derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing nanomolar or low micromolar inhibition constants. This suggests their potential in designing novel inhibitors for regulatory enzymes involved in pH balance and other physiological processes (Işık et al., 2015).

Antibacterial and Antioxidant Agents

Novel thiosemicarbazones have been synthesized and evaluated for their antibacterial and antioxidant activities. Some derivatives exhibited excellent inhibition potency against certain pathogens and possessed significant antioxidant activity, highlighting their potential in medicinal chemistry (Karaküçük-Iyidoğan et al., 2014).

Fluorescent Sensing

Certain derivatives have been investigated as fluorescent sensors for the determination of ions in aqueous solutions. Their selectivity and linear response range suggest their applicability in environmental and biological sensing applications (Casanueva Marenco et al., 2012).

Direcciones Futuras

The future directions for the study of “N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide” and similar compounds could include further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential biological or pharmaceutical applications .

Propiedades

IUPAC Name |

1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAMWJMASXKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)

![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)